molecular formula C6H9N3O2 B3290639 1-异丙基-4-硝基-1H-咪唑 CAS No. 866251-86-7

1-异丙基-4-硝基-1H-咪唑

货号: B3290639
CAS 编号: 866251-86-7
分子量: 155.15 g/mol
InChI 键: LXGQVQUYSTYSSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Isopropyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives have been studied extensively . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

代谢和药物代谢物

1-异丙基-4-硝基-1H-咪唑已被研究其代谢,特别是与类似化合物的关系。例如,Assandri 等人 (1978) 研究了 5-异丙基-1-甲基-2-硝基-1H-[2-14C]咪唑在狗中的代谢,鉴定了几种含有硝基和尿液中未改变的药物的主要代谢物。这项研究有助于了解 2-硝基咪唑衍生物的生物转化,该类衍生物与 1-异丙基-4-硝基-1H-咪唑密切相关 (Assandri 等人,1978)

合成和结构分配

该化合物的合成和结构分配一直是研究的重点。例如,Klink 等人 (1985) 合成了 2-甲基-4-硝基-1-(4-硝基苯基)咪唑,它会强烈抑制参与酒精代谢的酶醛脱氢酶。这项研究提供了对包括与 1-异丙基-4-硝基-1H-咪唑类似的各种硝基咪唑之间结构差异的见解 (Klink 等人,1985)

烷基化研究

已经探索了硝基咪唑的烷基化,包括与 1-异丙基-4-硝基-1H-咪唑相关的硝基咪唑。Rao 等人 (1994) 研究了 4(5)-硝基-1H-咪唑的区域选择性烷基化,揭示了不同的烷基化剂和温度如何影响异构体的形成。这项研究有助于了解 1-异丙基-4-硝基-1H-咪唑的化学行为和潜在应用 (Rao 等人,1994)

离子液体合成

与 1-异丙基-4-硝基-1H-咪唑相关的化合物 1-异丙基-咪唑被用于双齿离子液体的合成,展示了该化合物在合成新型材料方面的多功能性 (Qi,2011)

抗原生动物活性

Trunz 等人 (2011) 对一系列与 1-异丙基-4-硝基-1H-咪唑在结构上相似的 1-芳基-4-硝基-1H-咪唑的研究显示了它们在治疗人类非洲锥虫病中的潜力。这项研究突出了硝基咪唑在传染病中的治疗应用 (Trunz 等人,2011)

H3 受体组胺拮抗作用

包括与 1-异丙基-4-硝基-1H-咪唑在结构上相关的咪唑在内的一系列新型咪唑表现出有效的 H3 受体组胺拮抗作用。Ganellin 等人 (1996) 的这项研究为针对组胺受体的药物开发开辟了途径 (Ganellin 等人,1996)

生物降解性预测

已经对咪唑衍生物(包括 1-异丙基-4-硝基-1H-咪唑)的生物降解性进行了研究。Veeraragavan 等人 (2017) 使用计算方法预测了这些化合物的生物降解性,这对环境和药物考虑非常重要 (Veeraragavan 等人,2017)

安全和危害

Imidazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and respiratory irritation .

属性

IUPAC Name

4-nitro-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGQVQUYSTYSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1H-imidazole (1.0 gm, 8.8 mmole), 2-bromopropane (1.1 gm, 8.8 mmole), potassium carbonate (1.8 gm, 13 mmole) and tetrabutylammonium iodide (0.10 gm, 0.27 mmole) in dry acetonitrile (10 mL) was heated at reflux for 7 hr. After cooling to room temperature, the reaction was filtered and the solvents removed from the filtrate. The residue was chromatographed (silica gel column, gradient elution with mixtures of dichloromethane containing 0 to 50% ethyl acetate) to afford the product as a solid (0.52 gm, 39% yield). HPLC retention time=1.12 min; MS (M+H)+=155, 1H NMR (500 MHz, CD3OD.) δ 1.56 (d, J=6.71 Hz, 6H) 4.53-4.61 (m, 1H) 7.85 (s, 1H) 8.27 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

4-nitroimidazole (0.500 g, 4.42 mmol), 2-iodopropane (0.553 ml, 5.53 mmol) and powdered K2CO3 (0.917 g, 6.63 mmol) were combined and stirred in DMF (25 ml) at 50° C. After 5 h, the reaction was cooled to RT. The reaction was diluted with EtOAc and filtered to remove inorganic salts, rinsing forward with EtOAc. The filtrate was evaporated to near dryness. The residue was diluted in EtOAc, washed with H2O (2×) and brine (1×), dried (MgSO4) and evaporated to afford 1-isopropyl-4-nitro-1H-imidazole (0.66 g, 96% yield) as a pale yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H) 7.98 (s, 1H), 4.52-4.49 (m, 1H), 1.44 (d, 6H); MS (ESI) m/z: 156.0 (M+H+), 178.0 (M+Na+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.553 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.917 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 4
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 5
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 6
1-Isopropyl-4-nitro-1H-imidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。